Ethyl aminomethylformimidate

Description

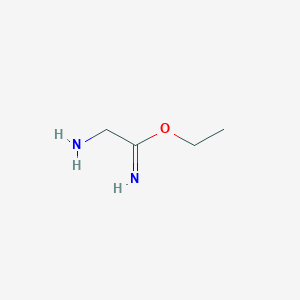

Ethyl aminomethylformimidate (C₄H₁₀N₂O, molecular weight: 102.14 g/mol) is an ester compound characterized by a formimidate functional group. It has been identified in both synthetic and natural contexts. For instance, it is detected in beedi tobacco (0.63% concentration) as a carbonyl compound and in sun-dried Piper betle leaves alongside antioxidants like glycerin and propanoic acid derivatives .

Properties

Molecular Formula |

C4H10N2O |

|---|---|

Molecular Weight |

102.14 g/mol |

IUPAC Name |

ethyl 2-aminoethanimidate |

InChI |

InChI=1S/C4H10N2O/c1-2-7-4(6)3-5/h6H,2-3,5H2,1H3 |

InChI Key |

JCFNLZRIAQUIPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Esters and Carbonyl Compounds

Ethyl aminomethylformimidate belongs to the ester class, sharing functional groups with compounds like 2-Propenoic acid methyl ester and propanoic acid esters. Key comparisons include:

Key Observations :

- This compound has a higher molecular weight than simpler esters like 2-Propenoic acid methyl ester, which may influence its volatility and reactivity.

- Unlike N-Methyladrenaline (a bioactive amine in tobacco), this compound’s role in tobacco products remains unclear but may involve pyrolysis-related formation .

Formimidate and Amidine Derivatives

This compound is structurally related to ethyl formimidate hydrochloride (C₃H₈ClNO), a nitrogen-containing building block used in organic synthesis.

Key Observations :

- This compound’s stability in natural extracts contrasts with the thermal lability of ethyl formimidate hydrochloride, highlighting context-dependent utility.

Antioxidant and Anti-inflammatory Compounds

In Piper betle, this compound coexists with antioxidants like 1,2-Cyclopentanedione (C₅H₆O₂, 98.1 g/mol), which suppresses NF-κB signaling .

Key Observations :

- While 1,2-Cyclopentanedione and 2-Methoxy-4-vinylphenol have well-defined anti-inflammatory roles, this compound’s contribution to antioxidant activity in Piper betle requires further study .

Key Observations :

- In tobacco, this compound may act as a pyrolysis byproduct, whereas in plants, it could synergize with antioxidants. Concentration and matrix critically influence its biological role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.